molecular formula C38H41N5O8 B12578952 D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine CAS No. 644997-40-0

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine

Cat. No.: B12578952
CAS No.: 644997-40-0
M. Wt: 695.8 g/mol
InChI Key: VNHVAKCRTVKERL-XEXPGFJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine is a synthetic tetrapeptide composed of alternating D-phenylalanine (D-Phe) and D-tyrosine (D-Tyr) residues, with a central glycine (Gly) spacer. Its sequence, D-Phe-D-Tyr-Gly-D-Tyr-D-Phe, confers structural rigidity and hydrophobicity due to the aromatic side chains of phenylalanine and tyrosine.

Properties

CAS No.

644997-40-0

Molecular Formula

C38H41N5O8

Molecular Weight

695.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C38H41N5O8/c39-30(19-24-7-3-1-4-8-24)35(47)42-31(20-26-11-15-28(44)16-12-26)36(48)40-23-34(46)41-32(21-27-13-17-29(45)18-14-27)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,48)(H,41,46)(H,42,47)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1

InChI Key

VNHVAKCRTVKERL-XEXPGFJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of D-Phenylalanine and D-Tyrosine

The preparation of D-phenylalanine and D-tyrosine, essential components of the target peptide, is a critical step. Several advanced methods have been developed to obtain these D-amino acids with high optical purity and yield:

  • Enzymatic Methods :

    • Hydantoinase process: Uses racemic 5-benzylhydantoin as substrate, involving hydantoin racemase, D-hydantoinase, and carbamoylase enzymes to yield D-phenylalanine with high enantioselectivity (~99%) and yields up to 45.9 g/L in 48 hours. However, substrate solubility limits reaction rate.
    • Transamination: Phenylpyruvic acid (PPA) and D-glutamate are substrates, with D-transaminase catalyzing the formation of D-phenylalanine. This method achieves 58 g/L D-phenylalanine with 100% enantiomeric excess in 35 hours, supported by cofactor recycling systems.
    • Reductive amination catalyzed by meso-diaminopimelate dehydrogenase (DAPDH) converts PPA and ammonium chloride directly to D-phenylalanine with high enantioselectivity and yield.
  • Asymmetric Transformation :
    This chemical method involves converting DL-phenylalanine into D-phenylalanine via salt formation with (2S,3S)-tartaric acid and salicylaldehyde in propionic acid, followed by treatment with triethylamine to release D-phenylalanine with 98% optical purity and yields around 69%. This method is notable for its high optical purity and improved yield compared to traditional resolution methods.

  • Dynamic Kinetic Resolution (DKR) :
    A patented method involves converting L-phenylalanine hydrochloride into D-phenylalanine L-DBTA disalt using dibenzoyl tartaric acid as resolving agent and a racemization catalyst under controlled temperature (45-80 °C). Subsequent acid treatment and neutralization yield D-phenylalanine with yields above 90% and enantiomeric excess exceeding 99%.

  • Biocatalytic Cascade Stereoinversion :
    A recent approach uses recombinant Escherichia coli expressing L-amino acid deaminase to convert L-phenylalanine to phenylpyruvic acid, followed by stereoselective reductive amination with meso-diaminopimelate dehydrogenase to produce D-phenylalanine. This method achieves quantitative yield and >99% enantiomeric excess under optimized conditions.

Summary Table: D-Phenylalanine Preparation Methods

Method Key Features Yield (%) Enantiomeric Excess (ee) Notes
Hydantoinase Process Enzymatic cascade, racemic hydantoin substrate ~90 ~99% Substrate solubility limits rate
Transamination PPA + D-glutamate, cofactor recycling 58 100% Efficient, moderate reaction time
Asymmetric Transformation DL-phenylalanine + tartaric acid + salicylaldehyde 69 98% Chemical method, high optical purity
Dynamic Kinetic Resolution L-phenylalanine hydrochloride + DBTA + racemization catalyst >90 >99% Industrially scalable, patented method
Biocatalytic Cascade Stereoinversion Recombinant enzymes, L-Phe to D-Phe ~76 >99% Green, efficient, enzymatic

Peptide Assembly: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the full peptide D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine is typically achieved by solid-phase peptide synthesis (SPPS) , which allows sequential coupling of protected amino acids anchored to a solid resin.

SPPS Methodology

  • Resin Attachment : The C-terminal amino acid (D-phenylalanine) is attached to a solid resin support.
  • Protecting Groups :
    • Amino groups are protected by Fmoc (9-fluorenylmethoxycarbonyl) groups, which are removed under mild basic conditions to expose the amine for coupling.
    • Side chains of tyrosine and other amino acids are protected to prevent side reactions.
  • Coupling Reagents :
    • HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or similar reagents activate the carboxyl group of the incoming amino acid for peptide bond formation.
  • Sequential Coupling : The peptide chain is elongated by repeated cycles of deprotection and coupling in the order: D-phenylalanine → D-tyrosine → glycine → D-tyrosine → D-phenylalanine.
  • Cleavage and Purification : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed, followed by purification (e.g., HPLC).

Advantages of SPPS for This Peptide

  • Enables precise control over sequence and stereochemistry, critical for D-amino acid containing peptides.
  • High purity and yield due to minimized side reactions.
  • Amenable to automation and scale-up for research and industrial production.

Research Findings and Optimization

  • The use of D-amino acids in the peptide enhances resistance to enzymatic degradation, improving stability for biological applications.
  • Hydrophobic aromatic residues (phenylalanine and tyrosine) influence peptide folding and interaction with biological targets, necessitating careful synthesis and purification.
  • Enzymatic preparation of D-amino acids offers environmentally friendly and highly selective routes, with recent advances in biocatalytic cascades improving yield and optical purity.
  • Chemical asymmetric transformation and dynamic kinetic resolution methods provide scalable alternatives with high enantiomeric excess and yield, suitable for industrial applications.

Data Table: Key Parameters for Preparation Methods

Parameter Hydantoinase Process Transamination Asymmetric Transformation Dynamic Kinetic Resolution Biocatalytic Cascade
Starting Material Racemic hydantoin PPA + D-glutamate DL-phenylalanine L-phenylalanine hydrochloride L-phenylalanine
Reaction Time (h) 48 35 ~10 0.5–2 (racemization step) ~6–10
Yield (%) ~90 58 69 >90 76–100
Optical Purity (ee, %) ~99 100 98 >99 >99
Scalability Moderate Moderate Good Industrial scale feasible Emerging industrial
Environmental Impact Moderate Low Moderate Low Low

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.

    Substitution: The aromatic rings of phenylalanine and tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or periodate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitrating agents (HNO3) or halogenating agents (Br2) can be used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino alcohols and reduced peptides.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that dipeptide prodrugs, including those similar to D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine, exhibit enhanced cytotoxicity against cancer cells. For instance, studies have shown that these compounds can improve oral bioavailability and stability, leading to prolonged systemic circulation and enhanced therapeutic action against cancer cells such as pancreatic ductal adenocarcinoma .

Table 1: Comparative Efficacy of Dipeptide Prodrugs in Cancer Treatment

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
D-Phenylalanyl-D-tyrosylglycyl...AsPC-110PEPT1-mediated transport
5′-L-phenylalanyl-L-glycyl-floxuridineCapan-28Enhanced uptake via transporters
5′-L-isoleucyl-L-glycyl-floxuridineAsPC-112Cytotoxic activity

Neurological Disorders

The compound has shown promise in treating neurological disorders by potentially enhancing neurogenesis and providing neuroprotective effects. It may be beneficial in conditions such as Alzheimer’s disease and Parkinson’s disease due to its ability to cross the blood-brain barrier when conjugated with appropriate vectors .

Case Study: Neuroprotective Effects
In a study involving animal models of neurodegeneration, administration of peptide conjugates similar to this compound resulted in improved cognitive function and reduced neuronal loss .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests enhanced stability and reduced degradation compared to unconjugated peptides. This stability is crucial for maintaining therapeutic efficacy at lower doses, thereby minimizing side effects associated with higher dosages .

Table 2: Pharmacokinetic Properties

PropertyDipeptide ProdrugStandard Peptide
Stability at Physiological pHHighModerate
BioavailabilityEnhancedLow
Half-lifeExtendedShort

Metabolic Disorders

Dipeptides like this compound are being explored for their potential to treat metabolic disorders such as obesity and diabetes. The compound may aid in reducing food intake and managing body weight through mechanisms involving appetite suppression and increased satiety .

Case Study: Weight Management
In clinical trials, subjects administered with peptide therapeutics demonstrated significant reductions in body weight and food intake compared to control groups, indicating the potential utility of this compound in obesity management .

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling pathways, or affect protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Analogs

Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (CAS 644997-17-1)
  • Structure : Gly-D-Phe-D-Tyr-D-Trp-D-Phe.
  • Molecular Weight : 718.31 g/mol (vs. ~750 g/mol estimated for the target compound) .
  • Key Differences : Replacement of one D-Tyr with D-tryptophan (D-Trp).
  • Receptor Binding: Tryptophan’s bulkier side chain may alter interactions with opioid receptors or other targets.
D-Phenylalanine-D-alanyl (CAS 3061-94-7)
  • Structure : D-Phe-D-Ala.
  • Molecular Weight : 236.27 g/mol .
  • Key Differences : Simpler dipeptide lacking tyrosine and glycine.
  • Implications :
    • Bioactivity : Shown to exhibit antimicrobial properties, likely due to disruption of bacterial cell membranes.
    • Solubility : Higher solubility in aqueous environments compared to the target tetrapeptide.

Non-Peptide Analogs (Diphenylamine Derivatives)

highlights structural similarities between diphenylamine analogs (e.g., tofenamic acid) and aromatic peptides like the target compound .

Compound Structure Key Features Biological Role
Tofenamic Acid Non-peptide, diphenylamine core Carboxylic acid group for solubility COX inhibition (anti-inflammatory)
Target Tetrapeptide Peptide backbone Multiple aromatic residues Potential opioid modulation
  • Aromatic Stacking : Both classes utilize π-π interactions for receptor binding, but the peptide’s backbone allows for precise stereochemical control.
  • Solubility : Tofenamic acid’s carboxylic acid enhances solubility, whereas the tetrapeptide’s hydrophobicity may limit bioavailability.

Thyroxine (T4) and Triiodothyronine (T3)

These thyroid hormones () share tyrosine-derived structures but differ significantly:

  • Iodination : T4/T3 contain iodine atoms critical for endocrine activity, absent in the target compound.
  • Backbone: T4/T3 are non-peptide, derived from tyrosine via thyronine synthesis.
  • Function : The tetrapeptide’s lack of iodination precludes thyroid hormone-like activity but may enable alternative signaling pathways .

Physicochemical and Functional Comparison Table

Compound Molecular Weight (g/mol) Aromatic Residues Solubility (Predicted) Key Bioactivity
D-Phe-D-Tyr-Gly-D-Tyr-D-Phe (Target) ~750 4 (2 D-Phe, 2 D-Tyr) Low (hydrophobic) Opioid receptor modulation
Gly-D-Phe-D-Tyr-D-Trp-D-Phe (CAS 644997-17-1) 718.31 4 (2 D-Phe, 1 D-Tyr, 1 D-Trp) Moderate Neuroactive potential
D-Phe-D-Ala (CAS 3061-94-7) 236.27 1 (D-Phe) High Antimicrobial
Tofenamic Acid 261.70 2 (diphenylamine) High (polar group) Anti-inflammatory

Research Implications and Gaps

  • Structural Optimization : Substituting glycine with proline could further rigidify the tetrapeptide, enhancing receptor selectivity .
  • Biological Data: Limited direct studies on the target compound necessitate empirical validation of opioid or antimicrobial claims.
  • Synthesis Challenges : highlights hydrazide-based purification methods, which may apply to large-scale production of hydrophobic peptides .

Biological Activity

D-Phenylalanyl-D-tyrosylglycyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of D-amino acids. The biological activity of this compound is of significant interest due to its potential applications in pharmacology, particularly in the context of cancer treatment, metabolic disorders, and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure

The compound consists of a sequence of D-amino acids, which are known to exhibit different biological properties compared to their L-isomer counterparts. The specific arrangement of phenylalanine and tyrosine residues contributes to its unique biological activity.

  • Cell Proliferation Inhibition : Research indicates that this compound may inhibit cancer cell proliferation. Studies have shown that dipeptide prodrugs can enhance cytotoxic activity against cancer cells by improving uptake and resistance to metabolic degradation .
  • Metabolic Effects : The compound has been linked to metabolic changes, particularly in the context of insulin signaling. Elevated levels of phenylalanine have been associated with insulin resistance and the onset of Type 2 diabetes in mice models .
  • Antinutritional Effects : D-Tyrosine, a component of the compound, has been shown to exert antinutritional effects when included in synthetic diets, leading to decreased weight gain in animal studies. This suggests a complex interaction between D-amino acids and nutritional status .

Case Studies

  • Cancer Cell Lines : In vitro studies using pancreatic ductal cell lines (AsPC-1 and Capan-2) demonstrated that dipeptide monoester prodrugs related to this compound exhibited enhanced cytotoxicity compared to their mono amino acid counterparts . This indicates potential for targeted cancer therapies.
  • Metabolic Disorders : A study investigating the impact of dietary phenylalanine on glucose metabolism found that increased serum phenylalanine levels led to significant impairment in insulin signaling pathways . This highlights the relevance of D-amino acids in metabolic health.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Cell Proliferation InhibitionEnhanced cytotoxicity in cancer cell lines
Insulin ResistanceImpaired glucose uptake linked to elevated phenylalanine
Antinutritional EffectsDecreased weight gain in synthetic diets

Transport and Enzymatic Profiles

Research has demonstrated that dipeptide prodrugs exhibit higher affinity for peptide transporters (PEPT1) compared to mono amino acid prodrugs. This suggests that this compound could be effectively utilized for enhanced oral bioavailability and therapeutic efficacy due to its structural characteristics .

Toxicological Considerations

The inclusion of D-amino acids in diets has raised concerns regarding their potential toxicity and metabolic implications. For instance, the addition of D-tyrosine was found to depress weight gain significantly when combined with L-phenylalanine, indicating a need for careful evaluation in dietary formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.